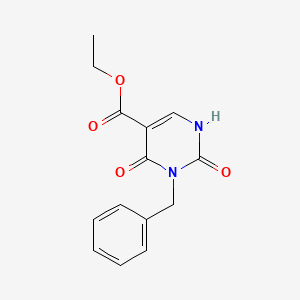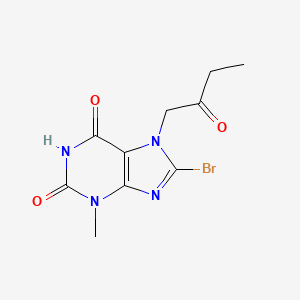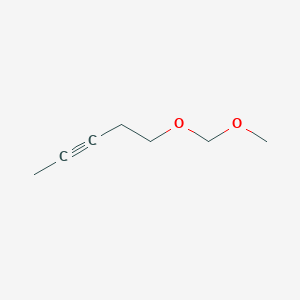
4-Keto-3'-hydroxy-beta,beta-carotene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Hydroxyechinenone is a keto-carotenoid pigment found in cyanobacteria and microalgae The chemical formula of 3’-Hydroxyechinenone is C40H54O2 . This compound is non-covalently bound in the orange carotenoid protein (OCP), which is a soluble protein involved in photoprotection and non-photochemical quenching of photosynthesis .
Métodos De Preparación
3’-Hydroxyechinenone can be synthesized through various synthetic routes. One common method involves the oxidation of echinenone, which introduces a hydroxy group at the 3’ position . The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide. Industrial production methods often rely on the extraction of 3’-Hydroxyechinenone from natural sources like cyanobacteria and microalgae .
Análisis De Reacciones Químicas
3’-Hydroxyechinenone undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group at the 3’ position can be further oxidized to form ketones or aldehydes.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3’-Hydroxyechinenone has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 3’-Hydroxyechinenone exerts its effects involves its binding to the orange carotenoid protein (OCP). Upon light activation, structural changes occur within both the carotenoid and the protein, leading to the conversion of an orange inactive form into a red active form . This activated form induces an increase in energy dissipation, leading to a decrease in the fluorescence of the phycobilisomes, the cyanobacterial antenna, and thus reducing the energy arriving at the reaction centers .
Comparación Con Compuestos Similares
3’-Hydroxyechinenone is similar to other carotenoids such as echinenone and zeaxanthin. it is unique due to the presence of the hydroxy group at the 3’ position, which enhances its photoprotective properties . Similar compounds include:
Propiedades
Fórmula molecular |
C40H54O2 |
|---|---|
Peso molecular |
566.9 g/mol |
Nombre IUPAC |
3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-36-33(5)27-35(41)28-40(36,9)10)15-11-12-16-30(2)18-14-20-32(4)22-24-37-34(6)38(42)25-26-39(37,7)8/h11-24,35,41H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+ |
Clave InChI |
ZRCXVNZZDQGBQT-DKLMTRRASA-N |
SMILES isomérico |
CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)CCC2(C)C)C)/C)/C |
SMILES canónico |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14065981.png)



![3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid](/img/structure/B14065988.png)




![4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14066004.png)

![(E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene](/img/structure/B14066010.png)


